

Application Notes: Propargyl-PEG2-bromide for Click Chemistry Conjugation

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Compound of Interest

Compound Name: Propargyl-PEG2-bromide

CAS No.: 1287660-82-5

Cat. No.: B2515300

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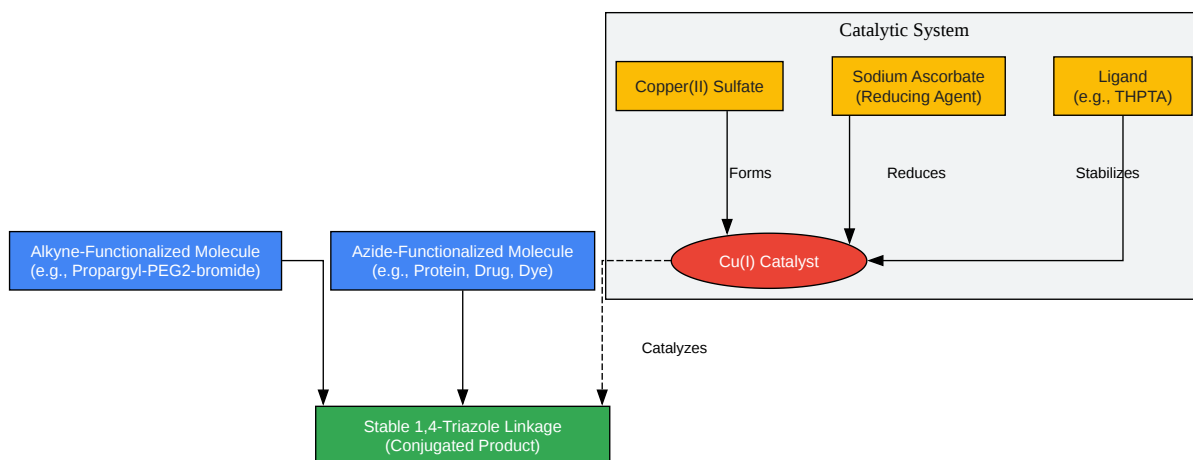
Introduction

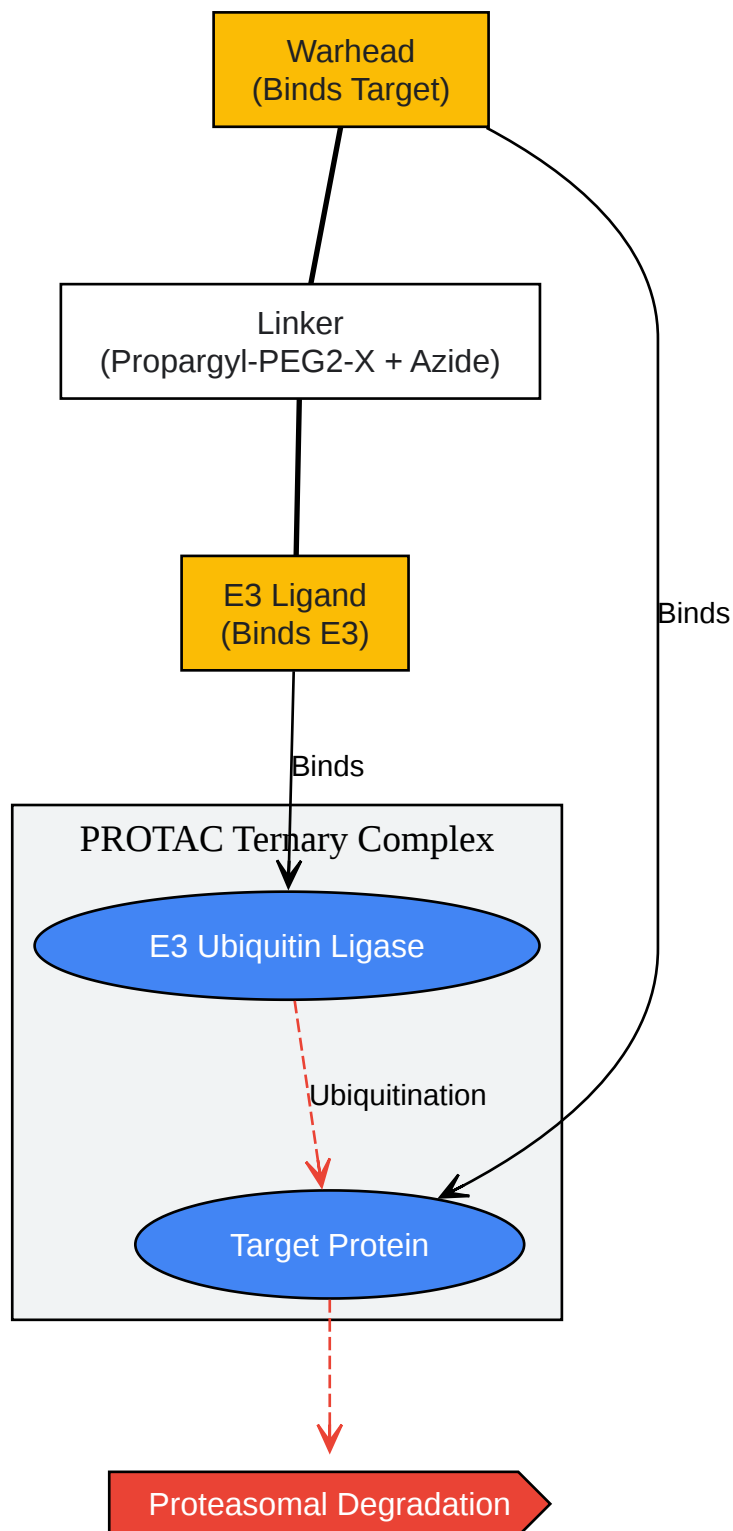
Propargyl-PEG2-bromide is a bifunctional linker molecule widely utilized in the fields of bioconjugation, chemical biology, and drug development. It incorporates a terminal alkyne group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromide group. The alkyne functionality makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".^[1] This reaction facilitates the rapid and efficient formation of a stable triazole linkage with an azide-modified molecule under mild, often aqueous, conditions.^{[2][3]}

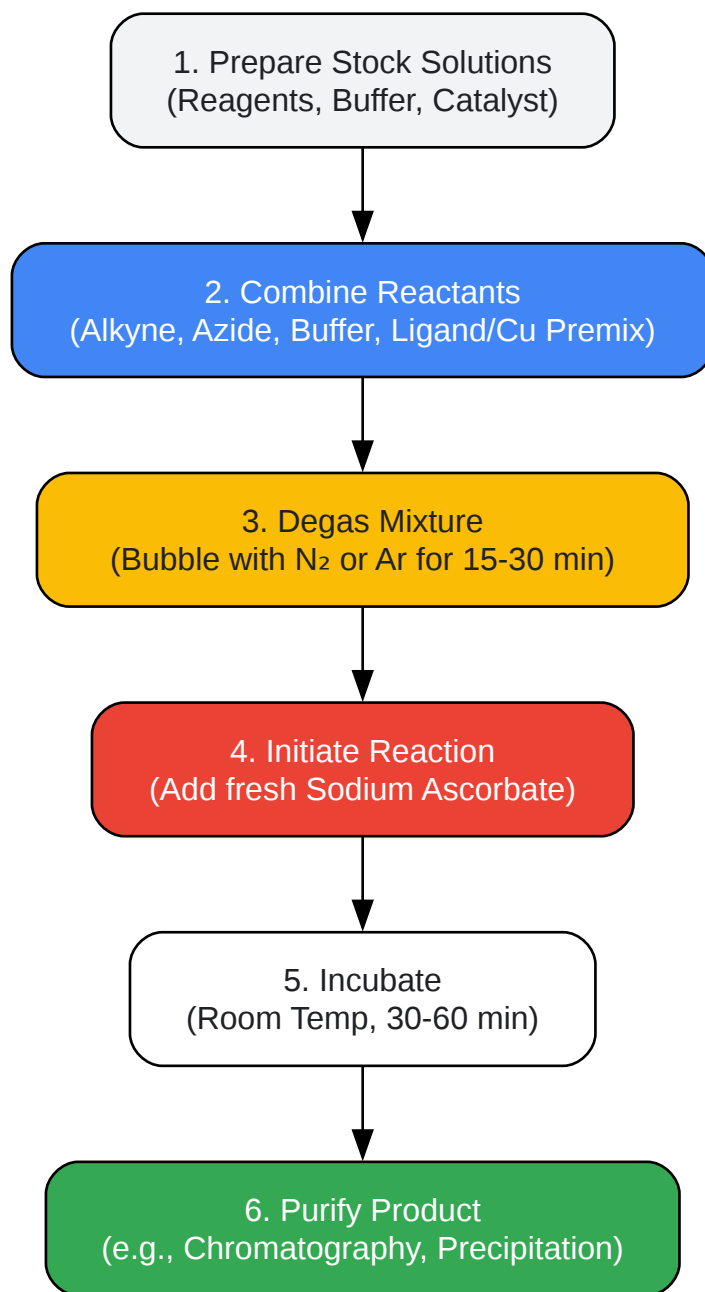
The integrated PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, which is critical in applications like Proteolysis Targeting Chimeras (PROTACs).^{[1][4]} **Propargyl-PEG2-bromide** and similar alkyne-PEG linkers are foundational tools for constructing complex biomolecules, antibody-drug conjugates (ADCs), and targeted therapeutic agents.^{[3][5][6][7]}

Mechanism of Action: The CuAAC Reaction

The core of the protocol involves the copper(I)-catalyzed cycloaddition of the terminal alkyne on **Propargyl-PEG2-bromide** and an azide-functionalized molecule. This reaction is highly specific, regioselective (yielding the 1,4-disubstituted triazole), and bioorthogonal.^[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.^{[8][9]} A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and enhance reaction efficiency.^{[9][10]}







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